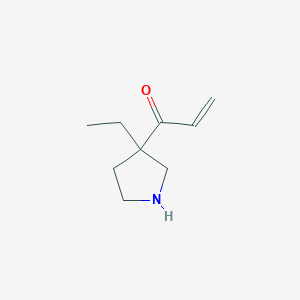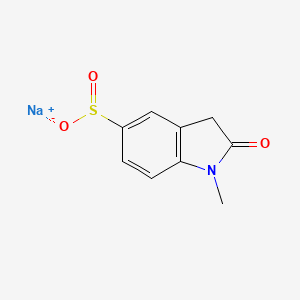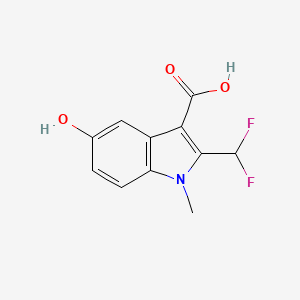![molecular formula C14H19ClO2 B13184789 3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane](/img/structure/B13184789.png)
3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane typically involves the reaction of benzyloxyethyl compounds with chloromethyl oxolane under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction
Análisis De Reacciones Químicas
3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The benzyloxyethyl group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to form corresponding alcohols and acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In studies involving the modification of biological molecules.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Limited industrial applications, primarily in research and development settings.
Mecanismo De Acción
The mechanism of action of 3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane involves its interaction with specific molecular targets, leading to the modification of these targets.
Comparación Con Compuestos Similares
Similar compounds to 3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane include other benzyloxyethyl derivatives and chloromethyl oxolane compounds. These compounds share similar chemical properties and reactivity but may differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific combination of functional groups, which allows for unique interactions and applications in research .
Propiedades
Fórmula molecular |
C14H19ClO2 |
|---|---|
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3-(2-phenylmethoxyethyl)oxolane |
InChI |
InChI=1S/C14H19ClO2/c15-11-14(7-9-17-12-14)6-8-16-10-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Clave InChI |
JUEIQOVPUAPQCC-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1(CCOCC2=CC=CC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


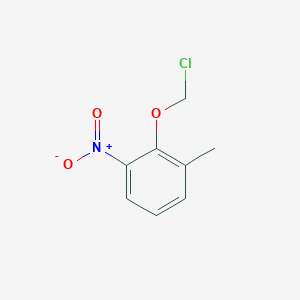
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13184720.png)
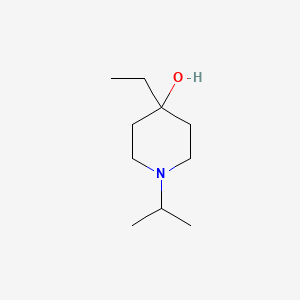
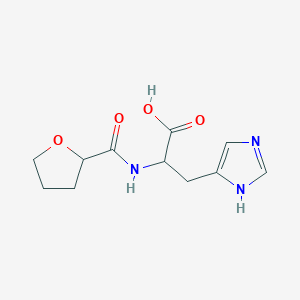
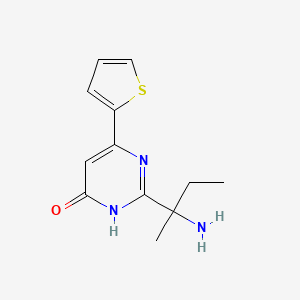
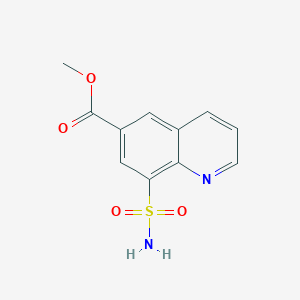
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
![{3-[(Azepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B13184761.png)
![{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13184766.png)
![4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13184767.png)
